7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile

Description

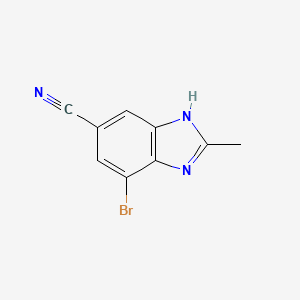

Chemical Structure: 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile (molecular formula: C₉H₅BrN₄, molecular weight: 265.07 g/mol) is a heterocyclic compound featuring a benzodiazole core fused with a benzene ring. The bromine atom is positioned at the 7th carbon, a methyl group at the 2nd position, and a cyano group at the 5th position (Fig. 1).

Synthesis:

The compound is typically synthesized via selective bromination of 2-methyl-1H-1,3-benzodiazole-5-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 7-position .

Properties

IUPAC Name |

7-bromo-2-methyl-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-5-12-8-3-6(4-11)2-7(10)9(8)13-5/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNCHDDFAYNHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile typically involves the bromination of 2-methyl-1H-1,3-benzodiazole-5-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.

Cyclization Reactions: The presence of the carbonitrile group allows for cyclization reactions, forming various heterocyclic derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted benzodiazoles with different functional groups replacing the bromine atom.

- Oxidized or reduced derivatives of the original compound.

- Cyclized heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by:

- Molecular Formula : C9H6BrN3

- Functional Groups : Bromine atom at the 7th position, methyl group at the 2nd position, and a carbonitrile group at the 5th position.

The unique structural features contribute to its diverse biological activities and reactivity in chemical synthesis.

Medicinal Chemistry

7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile has been explored for its potential as a pharmaceutical agent. Its analogs have shown promising anticancer activity against various human cancer cell lines, including HeLa, MCF-7, A549, and PC3. The mechanism of action appears to involve interaction with epidermal growth factor receptors (EGFR), which is crucial for tumor growth and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may be effective against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are under investigation but are expected to be competitive with established antibiotics based on structural similarities with known active compounds.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Isoniazid (control) | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin (control) | 2.0 | Staphylococcus aureus |

The compound has demonstrated a range of biological activities:

- Anticancer : Induces apoptosis in cancer cell lines through caspase activation.

- Antimicrobial : Effective against various pathogens.

- Anti-inflammatory : Exhibits properties that may help in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cells. The activation of caspases and modulation of Bcl-2 family proteins were noted as key mechanisms.

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound revealed potent activity against both gram-positive and gram-negative bacteria. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials with specific properties. Its role as a building block for synthesizing complex heterocyclic compounds makes it valuable in industrial chemistry.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Table 1: Comparison Based on Substituent Positions and Halogens

| Compound Name | Molecular Formula | Substituents | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile | C₉H₅BrN₄ | Br (7), CH₃ (2), CN (5) | High lipophilicity, kinase inhibition | |

| 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile | C₁₂H₁₂BrN₃ | Br (7), C₄H₉ (1), CN (5) | Enhanced membrane permeability | |

| 7-Chloro-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid | C₁₂H₁₂ClN₂O₂ | Cl (7), CH₃ (2), COOH (5) | Halogen bonding, drug design | |

| 5-Bromo-2-methyl-2H-indazole-7-carbonitrile | C₉H₆BrN₃ | Br (5), CH₃ (2), CN (7) | Positional isomerism alters bioactivity | |

| 2-(Furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile | C₁₀H₆N₄O | Furan (2), CN (5) | OLED efficiency enhancement |

Key Observations :

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius enhances halogen bonding and lipophilicity compared to chloro/fluoro analogs, improving target binding in drug design .

- Alkyl Chain Length : The butyl group in 7-bromo-1-butyl derivatives increases lipophilicity (logP >3) compared to methyl or propyl analogs, favoring blood-brain barrier penetration .

- Cyano Group Positioning: The 5-cyano group in the target compound enhances electron deficiency, making it superior for charge transport in OLEDs compared to 7-cyano isomers .

Biological Activity

7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound belonging to the benzodiazole family. Its unique structure, characterized by a bromine atom at the 7th position, a methyl group at the 2nd position, and a carbonitrile group at the 5th position, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

The compound's molecular formula is , and its IUPAC name is this compound. The presence of both bromine and carbonitrile groups enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on similar benzodiazole derivatives has shown promising results against various bacterial strains:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Isoniazid (control) | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin (control) | 2.0 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) for this compound is still under investigation but is expected to be competitive with established antibiotics based on structural similarities with known active compounds .

Antiviral Activity

The antiviral potential of benzodiazole derivatives has been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated activity against viral infections by inhibiting viral replication mechanisms . Future studies should focus on evaluating this compound's efficacy against specific viral targets.

Anticancer Activity

The anticancer properties of this compound are of particular interest due to its structural features that may interact with cancer cell pathways. Preliminary studies suggest that similar benzodiazole compounds can induce apoptosis in cancer cells through various mechanisms:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 7-Bromo derivatives | A549 (lung cancer) | TBD |

| Other benzodiazoles | HeLa (cervical cancer) | TBD |

Research indicates that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis .

Case Study 1: Antimicrobial Evaluation

In a recent study evaluating a series of benzodiazole derivatives, researchers found that introducing halogen substituents significantly enhanced antimicrobial activity. The study reported an MIC value of approximately for certain derivatives against resistant strains of bacteria, suggesting that structural modifications can lead to improved efficacy .

Case Study 2: Anticancer Mechanisms

A study investigating the anticancer effects of various benzodiazole derivatives revealed that compounds with a similar scaffold to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 7 undergoes substitution under nucleophilic conditions due to activation by the electron-withdrawing cyano group.

Example reaction :

Reaction with sodium methoxide in DMF at 80°C yields 7-methoxy-2-methyl-1H-1,3-benzodiazole-5-carbonitrile.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | DMF, 80°C, 6h | 7-Methoxy derivative | 72% |

| Piperidine | THF, reflux, 12h | 7-Piperidinyl derivative | 65% |

Mechanistic Insight :

The cyano group at position 5 enhances the electrophilicity of the adjacent bromine, facilitating attack by nucleophiles. Steric hindrance from the methyl group at position 2 slightly reduces reaction rates compared to unsubstituted analogs.

Suzuki-Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed coupling with boronic acids, forming carbon-carbon bonds.

Example reaction :

Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C produces 7-phenyl-2-methyl-1H-1,3-benzodiazole-5-carbonitrile.

| Boronic Acid | Catalyst | Conditions | Yield |

|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | 100°C, 12h | 85% |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 80°C, 8h | 78% |

Key Factors :

-

Electron-rich boronic acids exhibit higher reactivity due to improved transmetalation .

-

Steric effects from the methyl group minimally affect coupling efficiency.

Cyano Group Transformations

The carbonitrile group undergoes functionalization through hydrolysis, reduction, or cycloaddition.

Hydrolysis to Carboxylic Acid

Treatment with concentrated HCl (reflux, 24h) converts the cyano group to a carboxylic acid, yielding 7-bromo-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (conc.) | Reflux, 24h | Carboxylic acid | 68% |

| H₂SO₄/H₂O₂ | 120°C, 6h | Amide intermediate | 55% |

Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the cyano group to a primary amine, producing 5-aminomethyl-7-bromo-2-methyl-1H-1,3-benzodiazole .

| Catalyst | Pressure | Time | Yield |

|---|---|---|---|

| Pd/C | 1 atm | 8h | 60% |

Electrophilic Substitution

The benzodiazole ring undergoes nitration or sulfonation at position 4, directed by the electron-withdrawing cyano group.

Nitration :

Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4, yielding 4-nitro-7-bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile.

| Reagent | Temperature | Yield |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 45% |

Regioselectivity :

The cyano group deactivates the ring but directs electrophiles to the para position relative to itself.

Coordination Chemistry

The nitrogen atoms in the benzodiazole ring coordinate with transition metals, forming complexes with potential catalytic applications.

Example :

Reaction with CuCl₂ in ethanol produces a Cu(II) complex, characterized by UV-Vis absorption at 650 nm and ESR signals indicating square-planar geometry .

| Metal Salt | Ligand Ratio | Geometry |

|---|---|---|

| CuCl₂ | 1:2 | Square planar |

Q & A

Basic Question: What are the key considerations for synthesizing 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile in a laboratory setting?

Answer:

Synthesis requires careful optimization of reaction parameters such as temperature, solvent polarity, and catalyst selection. For brominated benzodiazoles, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are common approaches . Design of Experiments (DoE) methodologies, including factorial design, can minimize trial-and-error by systematically varying parameters like molar ratios and reaction time . Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity and purity .

Basic Question: How can researchers characterize the stability of this compound under varying storage conditions?

Answer:

Stability studies should assess degradation under thermal, photolytic, and oxidative conditions. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–6 weeks can predict shelf-life. Use HPLC or LC-MS to monitor degradation products, focusing on the bromine substituent’s susceptibility to hydrolysis or displacement . Solubility in common solvents (e.g., DMSO, acetonitrile) should also be quantified to guide storage protocols .

Advanced Question: How can computational methods enhance the design of derivatives based on 7-Bromo-2-methyl-1H,3-benzodiazole-5-carbonitrile?

Answer:

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization at the 5-carbonitrile or 7-bromo positions . Molecular docking simulations may identify binding affinities for target proteins, prioritizing derivatives for synthesis. Coupling these with experimental validation (e.g., IC assays) creates a feedback loop to refine computational models .

Advanced Question: What strategies resolve contradictory data in reaction yield optimization for brominated benzodiazoles?

Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst poisoning). Employ a multi-method approach:

Statistical Analysis: Use ANOVA to identify significant factors in DoE results .

Mechanistic Probes: Isotopic labeling (e.g., -HO) or in-situ IR spectroscopy to track intermediate formation .

Cross-Validation: Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding variables .

Basic Question: What analytical techniques are most suitable for quantifying impurities in 7-Bromo-2-methyl-1H,3-benzodiazole-5-carbonitrile?

Answer:

Liquid chromatography with UV detection (LC-UV) or charged aerosol detection (CAD) provides high sensitivity for low-abundance impurities. For halogenated byproducts (e.g., debrominated species), GC-MS with electron capture detection (ECD) is advantageous . Quantify residual solvents (e.g., DMF) via headspace GC-MS, adhering to ICH Q3C guidelines .

Advanced Question: How can reaction engineering principles improve scalability for benzodiazole carbonitrile derivatives?

Answer:

Scale-up challenges include heat transfer and mixing efficiency. Utilize:

- Microreactor Systems: Enhance mass transfer for exothermic bromination steps .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to maintain critical quality attributes (CQAs) .

- Kinetic Modeling: Predict residence time distributions (RTDs) to avoid side reactions in continuous-flow systems .

Advanced Question: What role does the 7-bromo substituent play in modulating biological activity, and how can this be experimentally validated?

Answer:

The bromine atom may enhance lipophilicity or act as a hydrogen-bond acceptor. To validate:

Structure-Activity Relationships (SAR): Synthesize analogs with substituents varying in electronegativity (e.g., Cl, I) and compare bioactivity .

Crystallography: Resolve X-ray structures to assess halogen bonding in target-ligand complexes .

Metabolic Stability Assays: Evaluate hepatic microsomal stability to determine bromine’s impact on pharmacokinetics .

Basic Question: What safety protocols are essential when handling 7-Bromo-2-methyl-1H,3-benzodiazole-5-carbonitrile?

Answer:

Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Key precautions:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .

- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Question: How can machine learning optimize the synthesis and application of benzodiazole-carbonitrile scaffolds?

Answer:

Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives . Feature engineering should include descriptors like molecular weight, polar surface area, and reaction enthalpy. Integrate with robotic platforms for high-throughput experimentation, enabling rapid validation of ML-generated hypotheses .

Advanced Question: What methodologies address low yields in multi-step syntheses involving 7-Bromo-2-methyl-1H,3-benzodiazole-5-carbonitrile?

Answer:

- Intermediate Trapping: Use scavenger resins or quenching agents to isolate unstable intermediates .

- Parallel Synthesis: Screen protecting groups (e.g., Boc, Fmoc) for sensitive functional groups in parallel .

- Flow Chemistry: Improve reproducibility by minimizing manual handling in multi-step sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.